molecular formula C13H18N2O4 B6599214 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid CAS No. 1694331-07-1

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid

Cat. No. B6599214
CAS RN: 1694331-07-1
M. Wt: 266.29 g/mol
InChI Key: RCKZIMNNDDJESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid, also known as TBACB, is an organic compound with a molecular formula of C14H20N2O4. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. TBACB has a wide range of applications in scientific research, including as a reagent in organic synthesis, an inhibitor of enzyme activity, and a fluorescent probe for imaging.

Scientific Research Applications

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid has several applications in scientific research, including as a reagent in organic synthesis, an inhibitor of enzyme activity, and a fluorescent probe for imaging. As a reagent, this compound can be used to form carbon-nitrogen bonds, which are important for the synthesis of many organic compounds. As an inhibitor of enzyme activity, this compound can be used to study the function of various enzymes, such as cytochrome P450 enzymes. As a fluorescent probe, this compound can be used to image biological molecules and structures, such as proteins and DNA.

Mechanism of Action

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking the binding of the enzyme’s substrate. This compound can also act as a fluorescent probe by binding to specific proteins and DNA sequences and emitting light when excited by an external light source.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. This compound has also been found to have anti-inflammatory and anti-cancer effects, as well as the ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used to form carbon-nitrogen bonds, inhibit enzyme activity, and image biological molecules and structures. However, this compound can be toxic in large doses and can cause irritation to the skin and eyes.

Future Directions

Future research on 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid could focus on developing new synthesis methods, exploring its potential as a therapeutic agent, and studying its effects on other enzymes and biological molecules. Additionally, research could be conducted to further explore its anti-inflammatory and anti-cancer effects. Other potential future directions include the development of new fluorescent probes based on this compound and the exploration of its potential applications in other areas of scientific research.

Synthesis Methods

4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid can be synthesized using a variety of methods, including from the reaction of tert-butyl chloroformate with an amine. This method involves the formation of a carbon-nitrogen bond, which is then followed by a hydrolysis reaction to form the desired product. Other methods for synthesizing this compound include the reaction of tert-butyl bromoacetate with an amine, and the reaction of tert-butyl bromoacetate with an amine and a base.

properties

IUPAC Name

4-[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-14-8-9-4-6-10(7-5-9)11(16)17/h4-7,14H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZIMNNDDJESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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